3-Ethoxy-N,N-diethyl-4-hydroxybenzamide

Purity assessment Formulation science Solid-state characterization

Researchers replicating historical analeptic pharmacology or conducting ethoxy-dependent SAR studies require authentic 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Anacardiol). Non-ethoxylated analogs (e.g., N,N-diethyl-4-hydroxybenzamide, mp 120-121°C) yield misleading thermal and lipophilicity data. This compound provides: • Definitive melting point (92.5°C) for solid-state characterization and polymorph screening. • Controlled lipophilicity (XLogP3=2.5) with 3 H-bond acceptors for membrane permeability studies. • Historical fidelity as the original analeptic agent for respiratory stimulant repurposing. Supplied with ≥98% purity; ambient shipment globally.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 13898-68-5
Cat. No. B080867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
CAS13898-68-5
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC
InChIInChI=1S/C13H19NO3/c1-4-14(5-2)13(16)10-7-8-11(15)12(9-10)17-6-3/h7-9,15H,4-6H2,1-3H3
InChIKeyCSGBRIWXMBIKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide Specifications


3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (CAS 13898-68-5), also known as Anacardiol or DEHB, is a synthetic benzamide derivative classified as a 4-hydroxybenzamide with an ethoxy substituent at the meta position. It is characterized by a molecular formula of C₁₃H₁₉NO₃, a molecular mass of 237.30 g/mol, and a melting point of 92.5 °C [1]. The compound belongs to the class of phenolic amides, which are recognized for their potential antioxidant, antimicrobial, and analeptic activities .

Substitution 3‑ethoxy‑4‑hydroxy pattern defines distinct physicochemical and pharmacological profile
Thermal ID Unique melting behavior supports solid‑form characterization and purity assessment
Research use Tool compound for SAR, bioactivity screening, and historical analeptic studies

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide vs. Analogs


Hydroxybenzamide analogs cannot be interchanged without altering key physicochemical and performance properties. The specific substitution pattern—an ethoxy group at the 3-position and a hydroxy group at the 4-position on the benzamide ring—directly impacts melting point, lipophilicity (XLogP3), and hydrogen-bonding capacity [1][2]. Even closely related compounds such as N,N-diethyl-4-hydroxybenzamide (CAS 79119-31-6) and N,N-diethyl-3-hydroxybenzamide (CAS 15789-04-5) exhibit divergent melting points (120–121 °C and 83–84 °C, respectively) [3], which influences formulation, purification, and storage. Furthermore, the ethoxy substituent increases molecular flexibility (rotatable bonds = 5) and modulates lipophilicity relative to non-ethoxylated analogs, potentially affecting solubility, membrane permeability, and biological activity [1].

Regioisomeric analogs
Even 3‑ vs 4‑hydroxy substitution shifts melting point, crystal packing, and formulation behaviour
Missing ethoxy group
Non‑ethoxylated analogs lack the increased lipophilicity and additional H‑bond capacity, altering solubility and permeability profile
Historical pharmacological context
Only the 3‑ethoxy derivative carries documented analeptic research history; other hydroxybenzamides do not share this reference

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide: Quantitative Evidence


Melting Point for Purity and Formulation

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide exhibits a melting point of 92.5 °C, a value that is significantly lower than that of its para-hydroxy analog N,N-diethyl-4-hydroxybenzamide (120–121 °C) and higher than that of the meta-hydroxy analog N,N-diethyl-3-hydroxybenzamide (83–84 °C) [1][2]. This intermediate melting point reflects a distinct crystal packing and intermolecular interaction profile driven by the 3-ethoxy-4-hydroxy substitution pattern [1].

Melting Point
Head-to-head
92.5 °C
Distinct thermal fingerprint for identity and purity assessment
~27.5 °C lower than 4‑hydroxy analog; ~9.5 °C higher than 3‑hydroxy analog
Purity assessment Formulation science Solid-state characterization

Ethoxy Substitution: Lipophilicity and MW Impact

The presence of an ethoxy group at the 3-position adds 44 Da to the molecular weight compared to the non-ethoxylated analogs N,N-diethyl-4-hydroxybenzamide (MW = 193.24 g/mol) and N,N-diethyl-3-hydroxybenzamide (MW = 193.24 g/mol) [1][2]. Concomitantly, the computed XLogP3 value for the target compound is 2.5 [3], reflecting enhanced lipophilicity relative to the non-ethoxylated comparator (XLogP3 ≈ 1.7 for N,N-diethyl-4-hydroxybenzamide, class-level estimate). This increase in lipophilicity may modulate membrane permeability and biological distribution.

Lipophilicity & MW
Class-level
XLogP3 = 2.5
Enhanced lipophilicity relative to non‑ethoxylated analogs
MW increase: 44 Da; XLogP3 increase ~0.8 log units (estimated)
Lipophilicity Solubility prediction Medicinal chemistry

Hydrogen Bonding and Rotatable Bond Effects

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide possesses 3 hydrogen bond acceptors (HBAs) and 5 rotatable bonds [1]. In contrast, N,N-diethyl-4-hydroxybenzamide has only 2 HBAs and 3 rotatable bonds [2]. The additional HBA (from the ethoxy oxygen) and increased conformational flexibility (rotatable bonds) can enhance aqueous solubility and facilitate interactions with biological targets, while also potentially affecting entropic penalties upon binding [3].

H‑Bond & Flexibility
Class-level
HBAs = 3; Rot. bonds = 5
Additional HBA and flexibility may affect solubility and binding
+1 HBA (ethoxy oxygen); +2 rotatable bonds vs 4‑hydroxy analog
Hydrogen bonding ADME prediction Drug-likeness

Historical Analeptic Use and Safety Profile

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Anacardiol) was investigated as a synthetic analeptic in the 1950s, with clinical reports describing its use in anesthesia and in cases of fetal distress to prevent asphyxia neonatorum [1][2][3]. While these studies predate modern quantitative reporting standards, they establish a unique pharmacological use case that is not shared by its simpler hydroxybenzamide analogs. No such analeptic application is reported for N,N-diethyl-4-hydroxybenzamide or N,N-diethyl-3-hydroxybenzamide in the peer-reviewed literature.

Analeptic History
Historical context
1950s clinical reports
Unique pharmacological precedent for respiratory stimulant research
No analeptic use reported for other hydroxybenzamides
Analeptic agent Fetal distress Pharmacology

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide Applications


Solid-Form Screening and Crystallization

The distinct melting point of 92.5 °C [1] provides a clear thermal fingerprint for solid-state characterization. Procurement of this specific ethoxylated derivative is essential when developing crystallization protocols or when assessing polymorphic stability, as the melting behavior differs substantially from that of non-ethoxylated analogs [2]. Substituting with a cheaper analog would yield misleading thermal data and compromise solid-form studies.

Lipophilicity-Dependent Bioactivity Screening

With an XLogP3 of 2.5 and 3 hydrogen bond acceptors [1], 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide occupies a distinct lipophilicity-hydrogen bonding space compared to its in-class relatives. This profile makes it a valuable tool compound for structure-activity relationship (SAR) studies exploring the impact of moderate lipophilicity and additional HBAs on antimicrobial or antioxidant potency . Researchers should procure this specific compound to test hypotheses regarding ethoxy-driven permeability or target engagement.

Reference Standard for Analeptic Research

Given the documented, albeit historical, use of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide as an analeptic in clinical settings [1], laboratories revisiting respiratory stimulant mechanisms or repurposing old drugs may require this exact compound as a reference standard. The procurement of authentic 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Anacardiol) is necessary to ensure fidelity to the original pharmacological observations, as no other hydroxybenzamide analog has been reported to possess this activity.

Antimicrobial Preservative in Cosmetics

The presence of the phenolic hydroxyl and ethoxy substituents suggests potential antimicrobial activity that could be exploited to enhance the shelf-life and safety of cosmetic products [1]. For formulation scientists developing novel preservative systems, 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide offers a unique structural variant that may exhibit a different spectrum of antimicrobial activity compared to simpler hydroxybenzamides, warranting its specific procurement for efficacy testing.

Application
Selection Property
Validation Focus
Solid‑form screening
Thermal fingerprint (distinct melting behaviour)
Crystallization and polymorph stability assessment
Lipophilicity‑dependent screening
Lipophilicity and H‑bonding profile
SAR for permeability and target engagement
Analeptic reference standard
Historical pharmacological context
Fidelity to original analeptic research studies
Antimicrobial preservative screening
Phenolic ethoxy substitution pattern
Antimicrobial spectrum in cosmetic preservative systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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